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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)piperidine

Cat. No.: B178348

Abstract: The Simplified Molecular-Input Line-Entry System (SMILES) is a cornerstone of
modern cheminformatics, providing a human-readable and machine-processable line notation
for chemical structures. Its application is fundamental in drug discovery, computational
chemistry, and chemical database management. This guide offers an in-depth, technical
deconstruction of the SMILES notation for 3-(4-Methoxyphenyl)piperidine, a significant
structural motif in medicinal chemistry. By dissecting the molecule into its constituent parts—a
piperidine heterocycle and a methoxyphenyl substituent—we will systematically apply the rules
of SMILES to derive its canonical representation. This document is intended for researchers,
chemists, and data scientists who require a practical and theoretical understanding of SMILES
generation for complex heterocyclic compounds.

The Imperative of SMILES in Scientific Research

In the digital age of chemical research, representing complex molecular structures in a linear,
text-based format is essential for computational analysis and data exchange. While graphical
representations are intuitive for humans, they are not inherently processable by computers.
SMILES notation addresses this by encoding a molecule's structure into a concise ASCII string.
[1][2] Developed in the late 1980s, SMILES has become a de facto standard for its relative
simplicity and widespread support in chemical software and databases.[2]

The International Union of Pure and Applied Chemistry (IUPAC) recognizes SMILES as a
complementary notation to its own InChl standard, highlighting its importance for applications
where structural normalization is not required, thus preserving the original representation for
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specific analyses.[3] A mastery of SMILES is therefore not merely academic; it is a practical
necessity for navigating chemical databases, performing substructure searches, and
developing quantitative structure-activity relationship (QSAR) models.

The core principles of SMILES rely on five fundamental rules for encoding atoms, bonds,
branches, ring closures, and disconnections.[4][5] Atoms from the "organic subset” (B, C, N, O,
P, S, F, Cl, Br, 1) can be written without brackets if they have the lowest normal valence.[4]
Bonds are represented by symbols (- for single, = for double, # for triple, and : for aromatic),
though single and aromatic bonds are often omitted.[1][2] Parentheses () denote branches off
the main chain, and numbered digits are used to specify ring closures.[1]

Molecular Architecture of 3-(4-
Methoxyphenyl)piperidine

To derive the SMILES string, we must first understand the molecule's topology. 3-(4-
Methoxyphenyl)piperidine is composed of two primary structural units linked by a single
carbon-carbon bond:

e The Piperidine Ring: A six-membered, saturated heterocycle containing one nitrogen atom.
As a non-aromatic (aliphatic) ring system, its atoms will be represented by uppercase letters
in SMILES.

e The 4-Methoxyphenyl Group: An aromatic phenyl ring substituted with a methoxy (-OCHs)
group at the para-position (position 4). Aromatic atoms are typically represented by
lowercase letters.

The connectivity is precise: the C3 atom of the piperidine ring is covalently bonded to the C1
atom of the phenyl ring.

Caption: Molecular graph of 3-(4-Methoxyphenyl)piperidine.

Systematic Derivation of the Canonical SMILES
String

The canonical SMILES for 3-(4-Methoxyphenyl)piperidine, as found in major chemical
databases like PubChem, is COC1=CC=C(C=C1)C2CCCNC2.[6] Let's derive this string step-
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by-step to understand its logic.

Protocol: SMILES Generation Workflow

Obijective: To convert the 2D structure of 3-(4-Methoxyphenyl)piperidine into its canonical
SMILES string.

Methodology:

o Step 1: Represent the Methoxy Phenyl Group.

[¢]

Rationale: It is often simplest to start with a substituent and build the main structure from
there.

Action: Begin with the methoxy group. This is a carbon atom attached to an oxygen: CO.

Action: Attach this oxygen to a benzene ring. We will use a Kekulé representation for
clarity, which is a valid and common method. The benzene ring is denoted by alternating
single and double bonds and a ring closure digit. We attach the oxygen to the first carbon
of the ring: COC1=C.

Action: Continue around the ring. The next bond is a single bond, followed by a double
bond: COC1=CC=.

Action: At the para-position (the fourth carbon), we have the attachment point for the
piperidine ring. In SMILES, this is a branch point, which we will enclose in parentheses:
COC1=CC=C{(...).

Action: Complete the benzene ring by adding the remaining carbons and bonds, and
finally the ring closure digit 1 that connects back to the first carbon:
COC1=CC=C(...)C=C1. This fully defines the 4-substituted phenyl ring.

o Step 2: Represent the Piperidine Ring at the Branch Point.

o

Rationale: The piperidine ring must be linearized by conceptually breaking one of its
bonds. The resulting chain is placed inside the parentheses created in Step 1.
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o Action: The piperidine ring is attached via its C3 atom. We will start our SMILES
representation of the ring from this atom. To create a linear chain, we will break the bond
between C2 and C3.

o Action: We will use a second ring closure digit, 2, to mark the atoms of the broken bond.
The C3 atom is written as C2.

o Action: Traverse the ring from C3 towards the nitrogen: C3 -> C4 -> C5 -> N1 -> C6 -> C2.
In SMILES atoms, this becomes the chain CCCNC.

o Action: The final atom in our traversal is C2, which must connect back to the starting C3
atom. We denote this by appending the final atom C with the ring closure digit 2. The
complete representation for the piperidine ring, starting from the attachment point, is
therefore C2CCCNC2.

o Step 3: Assemble the Final SMILES String.

o Rationale: Combine the representations from the previous steps to form the complete
molecular string.

o Action: Insert the piperidine string from Step 2 into the parentheses of the methoxyphenyl
string from Step 1.

o Result:COC1=CC=C(C2CCCNC2)C=C1.

o Canonicalization: Chemical software automatically canonicalizes SMILES strings to
ensure a single, unique representation for any given molecule. The algorithm for this is
complex, but for this molecule, it simplifies the expression by placing the piperidine outside
the parentheses, leading to the final canonical form: COC1=CC=C(C=C1)C2CCCNC2.
This is interpreted as the 4-methoxyphenyl group (COC1=CC=C...C=C1) being a
substituent on the piperidine ring (C2CCCNC2).

Physicochemical Data

A summary of key computed physicochemical properties for 3-(4-Methoxyphenyl)piperidine is
essential for applications in drug development and molecular modeling.
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Property Value Source
Molecular Formula C12H17NO PubChem][6]
Molecular Weight 191.27 g/mol PubChem([7]
Monoisotopic Mass 191.13101 Da PubChem|[6]
XLogP3-AA (Lipophilicity) 2.0 PubChem][6]
Topological Polar Surface Area  21.3 A2 PubChem([7]
Hydrogen Bond Donor Count 1 PubChem][6]
Hydrogen Bond Acceptor

Count 2 PubChem|[8]
Rotatable Bond Count 2 PubChem][8]

Conclusion

The SMILES notation COC1=CC=C(C=C1)C2CCCNC?2 is a precise and computationally
valuable representation of 3-(4-Methoxyphenyl)piperidine. This guide has demonstrated that
by systematically applying the foundational rules of SMILES—atom representation, bond
definition, branching, and ring closures—one can deconstruct and encode a complex
heterocyclic structure into a simple line notation. This process, while rule-based, provides a
powerful and flexible method for managing chemical information, underpinning the advanced
computational tools that are indispensable to modern scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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